molecular formula C24H34N2O3S B7440437 1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-4-(4-methylphenyl)piperazine

1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-4-(4-methylphenyl)piperazine

Cat. No.: B7440437
M. Wt: 430.6 g/mol
InChI Key: SFYIGSXSZDPEFA-UHFFFAOYSA-N
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Description

1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-4-(4-methylphenyl)piperazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a sulfonyl group and a methylphenyl group, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-4-(4-methylphenyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the sulfonyl group via sulfonation reactions.

    Step 3: Functionalization with the propoxy and methylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-4-(4-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group may play a key role in binding to target proteins or enzymes, while the piperazine ring can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-propan-2-ylbenzene
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • 1-(4-Benzyloxy-2-methoxy-3-methyl-phenyl)-propan-1-one

Uniqueness

1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-4-(4-methylphenyl)piperazine is unique due to its specific combination of functional groups and structural features. The presence of both a sulfonyl group and a piperazine ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)-4-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3S/c1-6-15-29-23-16-20(5)22(18(2)3)17-24(23)30(27,28)26-13-11-25(12-14-26)21-9-7-19(4)8-10-21/h7-10,16-18H,6,11-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYIGSXSZDPEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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